Tetrakis(methyldiphenylphosphine)nickel

Description

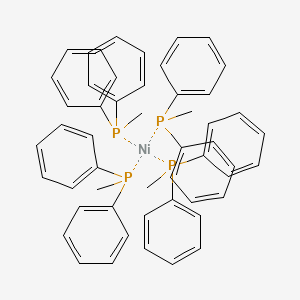

Tetrakis(methyldiphenylphosphine)nickel, [Ni(PMePh₂)₄], is a nickel(0) complex coordinated by four methyldiphenylphosphine ligands. The methyldiphenylphosphine ligand (PMePh₂) combines moderate electron-donating ability (due to the methyl group) with steric bulk from phenyl substituents, influencing the complex's stability and catalytic activity.

Properties

Molecular Formula |

C52H52NiP4 |

|---|---|

Molecular Weight |

859.6 g/mol |

IUPAC Name |

methyl(diphenyl)phosphane;nickel |

InChI |

InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |

InChI Key |

GPHASTSDWFNWQQ-UHFFFAOYSA-N |

Canonical SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(methyldiphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with methyldiphenylphosphine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(methyldiphenylphosphine)nickel undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(II) complexes.

Reduction: It can be reduced to form nickel(0) complexes.

Substitution: Ligand substitution reactions are common, where the methyldiphenylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .

Scientific Research Applications

Tetrakis(methyldiphenylphosphine)nickel has several scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions.

Biology: The compound is studied for its potential interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrakis(methyldiphenylphosphine)nickel involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Nickel(0) Phosphine Complexes

2.1. Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]

- Molecular Formula : C₇₂H₆₀NiP₄

- Molecular Weight : 1107.86 g/mol

- Structure : Tetrahedral geometry with bulky PPh₃ ligands.

- Properties :

- Ligand Effects: PPh₃ is a stronger σ-donor than PF₃ but less donating than PMePh₂. The phenyl groups create significant steric hindrance, reducing reactivity in crowded substrates.

2.2. Tetrakis(trifluorophosphine)nickel(0) [Ni(PF₃)₄]

- Molecular Formula : F₁₂NiP₄

- Molecular Weight : 410.57 g/mol .

- Structure : Tetrahedral geometry with highly electronegative PF₃ ligands.

- Properties: Ionization Energy: 8.7–9.7 eV (weaker metal-ligand bonding due to electron-withdrawing fluorine substituents) . Stability: Less thermally stable than PPh₃ or PMePh₂ complexes, as PF₃ is a weaker σ-donor and π-acceptor .

- Applications: Limited catalytic utility but studied for gas-phase ion energetics .

2.3. Tetrakis(trimethylphosphine)nickel(0) [Ni(PMe₃)₄]

- Molecular Formula : C₁₂H₃₆NiP₄

- Molecular Weight : 397.12 g/mol (estimated).

- Structure : Tetrahedral geometry with smaller, electron-rich PMe₃ ligands.

- Properties :

2.4. Tetrakis(triphenylphosphite)nickel(0) [Ni(P(OPh)₃)₄]

- Molecular Formula : [(C₆H₅O)₃P]₄Ni

- Molecular Weight : 1299.83 g/mol .

- Structure: Tetrahedral geometry with phosphite ligands (P(OPh)₃), which are weaker σ-donors but stronger π-acceptors than phosphines.

- Properties :

Comparative Data Table

Key Research Findings

- Ligand Exchange Dynamics : [Ni(PMePh₂)₄] and similar complexes undergo ligand exchange in solution, forming mixed-ligand species (e.g., tris(phosphane)nickel-ethene complexes) . This property is critical for catalytic cycles requiring ligand lability.

- Electronic Effects : PF₃-based complexes exhibit lower ionization energies (8.7–9.7 eV) compared to PPh₃ or PMePh₂ systems, reflecting weaker metal-ligand bonding .

- Steric vs. Electronic Trade-offs : Bulky ligands like PPh₃ enhance stability but limit substrate access, whereas smaller ligands (e.g., PMe₃) favor reactivity in sterically hindered reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.